molecular formula C11H9F B13415689 11-Fluoro-1,6-methano(10)annulene CAS No. 71671-89-1

11-Fluoro-1,6-methano(10)annulene

Cat. No.: B13415689
CAS No.: 71671-89-1
M. Wt: 160.19 g/mol
InChI Key: ZQBWKMKPICPJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Fluoro-1,6-methano(10)annulene is an aromatic hydrocarbon with the chemical formula C₁₁H₉F. This compound is a derivative of 1,6-methano(10)annulene, where one hydrogen atom is replaced by a fluorine atom. The structure of 1,6-methano(10)annulene is characterized by a bicyclic system with a transannular methylene bridge, making it a unique and stable aromatic compound .

Preparation Methods

The synthesis of 11-Fluoro-1,6-methano(10)annulene typically involves the following steps:

    Birch Reduction: The process begins with the Birch reduction of naphthalene to produce isotetralin.

    Dichlorocarbene Addition: Dichlorocarbene, generated in situ from chloroform and potassium tert-butoxide, is added to isotetralin to form a transannular cyclopropane ring.

    Reduction: The chloride substituents are removed through a reduction process.

Chemical Reactions Analysis

11-Fluoro-1,6-methano(10)annulene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can influence the reactivity and regioselectivity of the reaction.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Scientific Research Applications

11-Fluoro-1,6-methano(10)annulene has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-Fluoro-1,6-methano(10)annulene is primarily related to its aromatic nature. The compound’s stability and reactivity are influenced by the presence of the fluorine atom, which can affect the electron density distribution within the aromatic ring. This, in turn, impacts the compound’s interactions with other molecules and its overall chemical behavior .

Comparison with Similar Compounds

11-Fluoro-1,6-methano(10)annulene can be compared with other similar compounds, such as:

Properties

CAS No.

71671-89-1

Molecular Formula

C11H9F

Molecular Weight

160.19 g/mol

IUPAC Name

11-fluorobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene

InChI

InChI=1S/C11H9F/c12-11-9-5-1-2-6-10(11)8-4-3-7-9/h1-8,11H

InChI Key

ZQBWKMKPICPJHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC=CC(=C1)C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.